molecular formula C18H16BrN5OS B14935180 N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14935180
M. Wt: 430.3 g/mol
InChI Key: WGAWAVBEZMLHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a bromothiophene group, and a pyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The bromothiophene group is introduced through bromination reactions, and the pyrazole carboxamide is formed via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids and proteins, affecting their function. The bromothiophene group may enhance the compound’s binding affinity and specificity. The pyrazole carboxamide structure is crucial for the compound’s stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-3-(5-BROMO-2-THIENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of three distinct functional groups, each contributing to its overall bioactivity and chemical properties. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H16BrN5OS

Molecular Weight

430.3 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C18H16BrN5OS/c19-16-8-7-15(26-16)13-10-14(24-23-13)18(25)20-9-3-6-17-21-11-4-1-2-5-12(11)22-17/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,25)(H,21,22)(H,23,24)

InChI Key

WGAWAVBEZMLHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.